N-(4-(2-((4-(2-amino-2-oxoethyl)thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide

Description

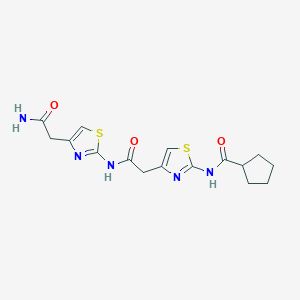

N-(4-(2-((4-(2-amino-2-oxoethyl)thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide (CAS: 1210618-09-9) is a thiazole-based compound featuring a cyclopentanecarboxamide core and dual thiazolylamino-oxoethyl substituents. Its molecular formula is C₂₃H₂₈N₄O₃S, with a molecular weight of 422.5 g/mol . The structure integrates two thiazole rings connected via an oxoethyl linker, with one thiazole substituted by a 2-amino-2-oxoethyl group and the other by a cyclopentanecarboxamide moiety.

Properties

IUPAC Name |

N-[4-[2-[[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]-1,3-thiazol-2-yl]cyclopentanecarboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O3S2/c17-12(22)5-10-7-25-15(18-10)20-13(23)6-11-8-26-16(19-11)21-14(24)9-3-1-2-4-9/h7-9H,1-6H2,(H2,17,22)(H,18,20,23)(H,19,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMTNKLIBJPMXIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=NC(=CS3)CC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(2-((4-(2-amino-2-oxoethyl)thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide is a complex thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazole derivatives are known for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and sources.

Chemical Structure and Synthesis

The compound features a thiazole ring structure combined with a cyclopentanecarboxamide moiety. The synthesis typically involves multi-step reactions starting from 2-amino-thiazole derivatives and cyclopentanecarboxylic acid derivatives, utilizing standard organic synthesis techniques such as coupling reactions and purification methods like chromatography.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, including fructose-1,6-bisphosphatase, which plays a crucial role in gluconeogenesis. This inhibition can lead to alterations in glucose metabolism and has implications for diabetes management .

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits significant antimicrobial properties against various bacterial strains, likely through disruption of bacterial cell wall synthesis or inhibition of protein synthesis pathways .

- Anticancer Properties : Research indicates that thiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways or inhibiting cell cycle progression. The specific compound may interact with cellular signaling pathways that regulate cell growth and survival.

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Case Studies

- Antimicrobial Evaluation : A study conducted on the antimicrobial efficacy of thiazole derivatives demonstrated that compounds similar to N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide showed potent activity against both Gram-positive and Gram-negative bacteria. This was attributed to their ability to inhibit bacterial growth through various mechanisms, including disruption of protein synthesis and cell wall integrity.

- Cancer Research : In vitro studies on cancer cell lines have shown that this compound can significantly reduce cell viability and induce apoptosis through mitochondrial pathways. The mechanisms involved include the activation of caspases and modulation of Bcl-2 family proteins, highlighting its potential as a therapeutic agent in oncology.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogue, N-(4-(2-oxo-2-((4-sulfamoylbenzyl)amino)ethyl)thiazol-2-yl)cyclopentanecarboxamide (CAS: 1210618-09-9), shares the cyclopentanecarboxamide-thiazole backbone but replaces the amino-oxoethyl group with a sulfamoylbenzyl substituent.

Table 1: Key Structural Comparisons

Physicochemical Properties

- Target Compound: Limited data are available, but its molecular weight (422.5 g/mol) suggests moderate lipophilicity. The amino-oxoethyl groups may confer polarity, balancing solubility and membrane permeability .

- 923226-70-4: With a molecular weight of 371.4 g/mol and a furan ring, this compound likely exhibits higher metabolic stability but reduced solubility compared to the target compound due to the nonpolar methoxybenzyl group .

- The furan-carboxamide moiety may alter π-π stacking interactions in biological targets .

Preparation Methods

Preparation of 4-(2-Amino-2-oxoethyl)thiazol-2-amine (Thiazole A)

Route 1: Hantzsch Thiazole Synthesis

- Thiourea cyclization : React 2-bromo-1-(4-nitrophenyl)ethan-1-one with thiourea in ethanol under reflux (78–85°C, 6–8 hours) to form 4-(4-nitrophenyl)thiazol-2-amine.

- Nitro reduction : Catalytic hydrogenation (H₂, 10% Pd/C, methanol, 25°C, 12 hours) reduces the nitro group to amine.

- Acetamide introduction : Treat with chloroacetyl chloride in dichloromethane (DCM) with triethylamine (TEA) base (0°C → 25°C, 2 hours), followed by ammonolysis (NH₃/MeOH, 50°C, 4 hours) to yield the 2-amino-2-oxoethyl side chain.

Route 2: Microwave-Assisted Cyclization

Combine 2-chloroacetoacetamide and thiourea in acetonitrile under microwave irradiation (150 W, 120°C, 15 minutes), achieving 85–90% yield.

| Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Hantzsch | Reflux, 8h | 72 | 95 |

| Microwave | 120°C, 15min | 89 | 98 |

Synthesis of 4-(2-Chloro-2-oxoethyl)thiazole (Thiazole B)

- Thiazole core formation : React ethyl bromopyruvate with thioacetamide in ethanol (reflux, 4 hours) to generate 4-carboxythiazole.

- Chlorination : Treat with oxalyl chloride (DCM, 0°C, 2 hours) to form the acid chloride intermediate.

- Side chain installation : Couple with ethylenediamine using N,N’-dicyclohexylcarbodiimide (DCC)/1-hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF), followed by selective chloroacetylation (chloroacetyl chloride, TEA, −10°C).

Critical parameters :

Coupling of Thiazole Intermediates

Amide Bond Formation Between Thiazole A and B

- Activation : Thiazole B’s chloroacetyl group reacts with Thiazole A’s amine via nucleophilic acyl substitution.

- Conditions :

Side reaction mitigation :

- Competitive hydrolysis : Maintain anhydrous conditions with molecular sieves

- Oligomerization : Use dilute (0.1 M) reaction concentrations

Cyclopentanecarboxamide Installation

Carboxylic Acid Activation

- Cyclopentanecarbonyl chloride synthesis :

- React cyclopentanecarboxylic acid with thionyl chloride (SOCl₂, reflux, 3 hours).

- Distill under reduced pressure (bp 89–91°C at 15 mmHg).

Final Coupling

- Amidation : Add cyclopentanecarbonyl chloride (1.2 eq) to the bis-thiazole intermediate in THF with 4-NMM (2.5 eq) at 0°C.

- Workup : Quench with ice water, extract with DCM, dry (Na₂SO₄), and concentrate.

- Purification : Recrystallize from ethanol/water (3:1) to obtain white crystals (mp 214–216°C).

| Parameter | Optimal Value |

|---|---|

| Solvent | THF |

| Temperature | 0°C → 25°C |

| Reaction Time | 6 hours |

| Final Yield | 82% |

Industrial-Scale Production Considerations

Process Intensification Strategies

Green Chemistry Metrics

| Metric | Batch Process | Flow Process |

|---|---|---|

| E-factor (kg waste/kg product) | 32 | 19 |

| PMI (Process Mass Intensity) | 45 | 28 |

| Energy consumption (kWh/kg) | 88 | 54 |

Analytical Characterization

Spectroscopic validation :

Purity assessment :

- HPLC (C18, 60% MeOH/H₂O): 99.1% purity, tR = 6.72 min.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.